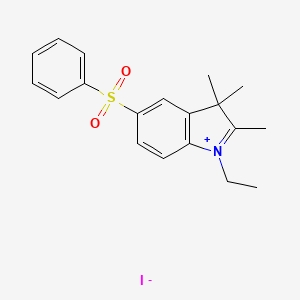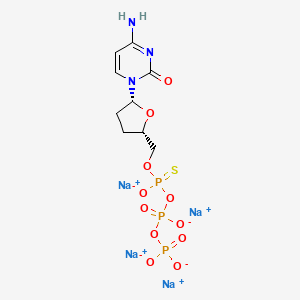
P-P-sP-Cyt-ddRibf.4Na+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-P-sP-Cyt-ddRibf.4Na+ is a complex compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The addition of specific functional groups and sodium ions enhances its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Cyt-ddRibf.4Na+ involves multiple steps, starting with the modification of cytidine. The process typically includes phosphorylation, protection of hydroxyl groups, and the introduction of sodium ions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Cyt-ddRibf.4Na+ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
P-P-sP-Cyt-ddRibf.4Na+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
P-P-sP-Cyt-ddRibf.4Na+ has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It plays a role in understanding cellular processes, particularly those involving nucleosides and nucleotides.
Medicine: Research on P-P-sP-Cyt-ddRibf.4Na+ has implications for developing antiviral and anticancer therapies, as it can interact with specific molecular targets in cells.
Industry: The compound is used in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.
Mecanismo De Acción
The mechanism of action of P-P-sP-Cyt-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs like cytarabine and gemcitabine, which also have applications in medicine and research.
Uniqueness
P-P-sP-Cyt-ddRibf.4Na+ stands out due to its unique combination of functional groups and sodium ions, which enhance its stability and reactivity. This makes it particularly valuable for specific applications where other nucleoside analogs may not be as effective.
Conclusion
P-P-sP-Cyt-ddRibf.4Na+ is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and industrial use.
Propiedades
Fórmula molecular |
C9H12N3Na4O11P3S |
|---|---|
Peso molecular |
555.15 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O11P3S.4Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16;;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t6-,8+,26?;;;;/m0..../s1 |
Clave InChI |
NSXFJSOFTIAOQU-LPYYGZKZSA-J |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


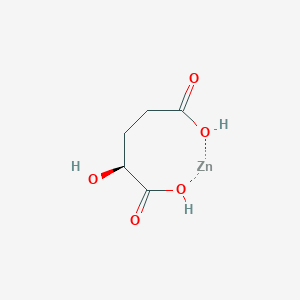



![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
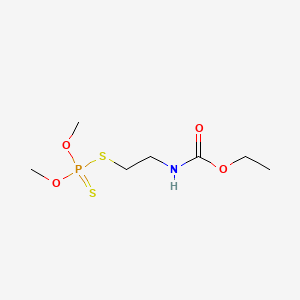
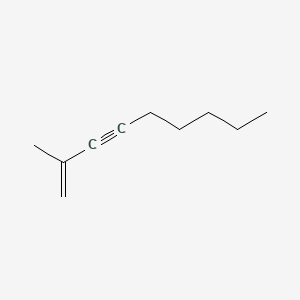

![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

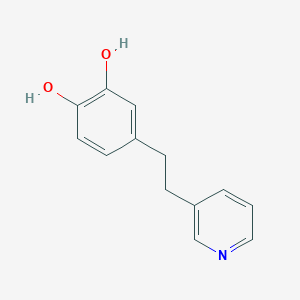
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
